molecular formula C32H43N5O2 B611574 (2-(Phenylamino)-1,4-phenylene)bis((4-(pyrrolidin-1-yl)piperidin-1-yl)methanone) CAS No. 1415800-43-9

(2-(Phenylamino)-1,4-phenylene)bis((4-(pyrrolidin-1-yl)piperidin-1-yl)methanone)

Cat. No. B611574
M. Wt: 529.72
InChI Key: PQOOIERVZAXHBP-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including a structural formula, a stick model, or a space-filling model.



Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction.



Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (the arrangement of its atoms in three-dimensional space), and any notable structural features.



Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including the reactants and products, the reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Crystal Structure Analysis

  • The study of crystal structures and their formation, particularly in the context of co-crystals and adducts, has been a significant area of application. For example, a compound structurally similar to the one was used to form supramolecular chains and layers through hydrogen bonding and other interactions, which has implications in materials science and crystal engineering (Murray, Biros, & Laduca, 2014).

Synthesis and Chemical Reactions

  • Another major area of research involves synthesizing derivatives and exploring chemical reactions. For instance, bis(benzotriazol-1-yl) derivatives of similar compounds have been synthesized using catalysis, providing insights into organic synthesis and chemical reaction mechanisms (Ferraro, Bortoluzzi, & Castro, 2019).

Antioxidant Activity

  • Some studies have focused on preparing derivatives and evaluating their antioxidant activities. These studies are crucial in understanding the potential therapeutic and protective roles of these compounds (Lavanya, Padmavathi, & Padmaja, 2014).

Thermally Activated Fluorescent Emitters

  • Research has also delved into the use of related compounds as thermally activated delayed fluorescent emitters, with potential applications in light-emitting diodes and other electronic devices (Kim, Choi, & Lee, 2016).

Crystallographic and Conformational Analyses

  • The compound and its derivatives have been subjects of crystallographic and conformational analyses, which are important for understanding their physical and chemical properties. Such studies often involve density functional theory (DFT) and other computational methods (Huang et al., 2021).

Safety And Hazards

This would involve a study of the compound’s toxicity, its potential health effects, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound, new methods of synthesizing it, or new reactions that it could undergo.


I hope this general information is helpful. For more specific information on “(2-(Phenylamino)-1,4-phenylene)bis((4-(pyrrolidin-1-yl)piperidin-1-yl)methanone)”, I would recommend consulting scientific literature or databases. If you have any other questions, feel free to ask!


properties

IUPAC Name

[3-anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O2/c38-31(36-20-12-27(13-21-36)34-16-4-5-17-34)25-10-11-29(30(24-25)33-26-8-2-1-3-9-26)32(39)37-22-14-28(15-23-37)35-18-6-7-19-35/h1-3,8-11,24,27-28,33H,4-7,12-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOOIERVZAXHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5)NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026044
Record name [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Phenylamino)-1,4-phenylene)bis((4-(pyrrolidin-1-yl)piperidin-1-yl)methanone)

CAS RN

1415800-43-9
Record name 1,1′-[2-(Phenylamino)-1,4-phenylene]bis[1-[4-(1-pyrrolidinyl)-1-piperidinyl]methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415800-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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